molecular formula C20H17ClN4O3 B12274114 N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide

N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide

Cat. No.: B12274114
M. Wt: 396.8 g/mol
InChI Key: IOWSTXDAIDNESG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]imidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[1,5-a]imidazole core.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction.

    Formation of the acetamide group: This step typically involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H17ClN4O3/c1-28-15-8-2-12(3-9-15)16-11-22-25-17(20(27)24-19(16)25)10-18(26)23-14-6-4-13(21)5-7-14/h2-9,11,17H,10H2,1H3,(H,23,26)(H,24,27)

InChI Key

IOWSTXDAIDNESG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3NC(=O)C(N3N=C2)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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